molecular formula C18H24FN3O2 B12761516 V68MR69Ldz CAS No. 217635-62-6

V68MR69Ldz

Cat. No.: B12761516
CAS No.: 217635-62-6
M. Wt: 333.4 g/mol
InChI Key: GRADLHIYNHRBCW-UHFFFAOYSA-N
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Description

. It is a synthetic organic compound with a unique structure that includes a fluorine atom, making it of particular interest in various scientific fields.

Preparation Methods

The synthesis of V68MR69Ldz involves several stepsThe reaction conditions typically involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

V68MR69Ldz undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

V68MR69Ldz has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of V68MR69Ldz involves its interaction with specific molecular targets. It can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but it is known to affect protein-protein interactions and gene expression .

Comparison with Similar Compounds

V68MR69Ldz can be compared with other fluorinated organic compounds. Similar compounds include:

    Fluorobenzene: A simple aromatic compound with a fluorine atom.

    Fluoroacetate: Known for its biological activity as a metabolic inhibitor.

    Fluorouracil: A widely used chemotherapeutic agent.

What sets this compound apart is its unique structure and the specific functional groups it contains, which confer distinct chemical and biological properties.

Properties

CAS No.

217635-62-6

Molecular Formula

C18H24FN3O2

Molecular Weight

333.4 g/mol

IUPAC Name

8-[4-(4-fluorophenyl)-4-oxobutyl]-1-methyl-1,3,8-triazaspiro[4.5]decan-4-one

InChI

InChI=1S/C18H24FN3O2/c1-21-13-20-17(24)18(21)8-11-22(12-9-18)10-2-3-16(23)14-4-6-15(19)7-5-14/h4-7H,2-3,8-13H2,1H3,(H,20,24)

InChI Key

GRADLHIYNHRBCW-UHFFFAOYSA-N

Canonical SMILES

CN1CNC(=O)C12CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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